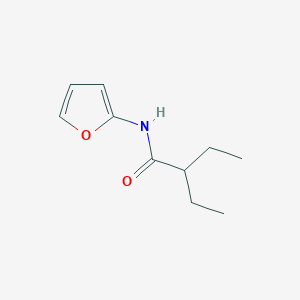

2-Ethyl-N-(furan-2-yl)butanamide

Description

Properties

CAS No. |

62188-15-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-ethyl-N-(furan-2-yl)butanamide |

InChI |

InChI=1S/C10H15NO2/c1-3-8(4-2)10(12)11-9-6-5-7-13-9/h5-8H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

YSLICDQRFIJANK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CO1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Ethyl-N-(furan-2-yl)butanamide serves as a valuable building block for synthesizing more complex molecules. Its furan ring structure has been extensively studied for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Formation of sulfoxides | Sulfoxides or sulfones |

| Reduction | Formation of amines | Amines or alcohols |

| Substitution | Halogenation | Halogenated derivatives |

Biology

Biologically, compounds containing furan rings have shown significant promise in various therapeutic areas. Preliminary studies suggest that this compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with biological targets effectively .

Case Study: Anticancer Activity

In research conducted on furan derivatives, compounds similar to this compound demonstrated notable inhibition of cancer cell proliferation in vitro. The mechanism involved the modulation of key signaling pathways associated with cell growth and apoptosis .

Medicine

The medicinal applications of this compound are particularly compelling. Investigations into its anticancer properties have indicated that it may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects could be harnessed for treating conditions characterized by chronic inflammation.

Table 2: Biological Activities of this compound

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of inflammatory cytokine production |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Ethyl-N-(furan-2-yl)butanamide can be contextualized by comparing it with analogous amide derivatives reported in recent literature. Key differences in substituents, molecular features, and inferred biological activities are summarized below:

Table 1: Structural and Physicochemical Comparison of this compound and Analogous Compounds

Structural and Electronic Differences

Substituent Effects: The furan-2-yl group in the target compound provides an electron-rich aromatic system, enabling hydrogen bonding and dipole interactions. The indole-ethyl substituent in Y020-1407 introduces a planar aromatic system with a flexible linker, likely enhancing membrane permeability and target binding in hydrophobic pockets .

Molecular Weight and Lipophilicity :

- The target compound (MW 181.23) is smaller and less lipophilic than Y020-1407 (MW 280.39), suggesting differences in bioavailability and distribution.

- The nitro-substituted derivative (MW 262.30) balances moderate lipophilicity with high polarity due to its nitro group, which may limit blood-brain barrier penetration.

Biological Relevance: Compounds like N-(2-oxoindolin-5-yl)furan-2-carboxamide exhibit TLK2 kinase inhibition (IC₅₀ ~50 nM), highlighting the role of furan moieties in targeting kinase active sites . The target compound’s furan group may similarly engage in π-stacking or H-bonding with enzymatic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-N-(furan-2-yl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions using 2-ethylbutanoyl chloride and 2-aminofuran. A common approach involves refluxing the reactants in a polar aprotic solvent (e.g., 1,4-dioxane) at 120°C for 18–24 hours, followed by recrystallization from chloroform/methanol . Optimization includes adjusting stoichiometric ratios, temperature, and solvent polarity to enhance yield. Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm proton environments and carbonyl functionality. FT-IR identifies amide C=O stretches (~1650–1700 cm) and furan ring vibrations .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Ensure high-resolution data collection (<1.0 Å) to minimize R-factor discrepancies .

Q. How do solvent properties influence the solubility and reactivity of this compound?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group’s polarity. Reactivity in nucleophilic environments (e.g., aqueous conditions) should be assessed via kinetic studies. Gas chromatography (GC) under nonpolar column conditions (e.g., 5% phenyl methyl polysiloxane) can monitor degradation products .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates byproducts. Recrystallization from chloroform/methanol (1:3 v/v) enhances purity. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental (FT-IR/UV-Vis) spectral data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or basis set limitations in DFT. Recalculate using polarizable continuum models (PCM) for solvent corrections. Compare experimental UV-Vis λ with TD-DFT predictions to validate electronic transitions .

Q. What is the impact of substituent modifications (e.g., alkyl chain length, halogenation) on the biological activity of furan-based amides?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., brominated or chlorinated derivatives) and bioassays (e.g., cytotoxicity screens). For example, bromine at the ethyl chain increases electrophilicity, enhancing interactions with biological targets .

Q. How should researchers address contradictory data in crystallographic refinement or spectroscopic assignments?

- Methodological Answer : For crystallography, re-examine diffraction data for twinning or disorder using SHELXD/SHELXE. For spectroscopy, cross-validate assignments via 2D NMR (COSY, HSQC) or isotopic labeling. Apply Bayesian statistical models to quantify uncertainty in peak assignments .

Q. What strategies optimize the reaction yield of this compound in scaled-up syntheses?

- Methodological Answer : Use microwave-assisted synthesis to reduce reaction time and improve energy efficiency. Monitor exothermic reactions with in-situ IR probes. Implement flow chemistry for continuous production, ensuring consistent temperature and mixing .

Q. How can high-resolution crystallographic data improve the understanding of hydrogen-bonding networks in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.